molecular formula C12H18ClN B2516593 (3-Phenylcyclopentyl)methanamine;hydrochloride CAS No. 2402829-19-8

(3-Phenylcyclopentyl)methanamine;hydrochloride

Cat. No. B2516593
M. Wt: 211.73
InChI Key: KBPKGYNMRDLKBN-UHFFFAOYSA-N
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Description

The compound "(3-Phenylcyclopentyl)methanamine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs or functional groups. For instance, the first paper describes the crystal and molecular structures of an anti-ulcer agent with a cyclohexylcarbonyl and phenylpropionic acid moiety, which shares a phenyl and aminomethyl group with the compound of interest . The second paper discusses the synthesis of a methanamine compound with an oxadiazolyl group, which, like the compound , contains an aminomethyl moiety . The third paper details a bicyclic diamino scaffold, which, while not the same, is relevant due to its diamino functionality . The fourth paper introduces a method for synthesizing methanamine derivatives with an oxadiazolyl group, again showing relevance through the methanamine component . Lastly, the fifth paper describes a compound with a methanamine group and a complex tricyclic structure .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the synthesis of the anti-ulcer agent mentioned in the first paper involves connecting a cyclohexylcarbonyl group to a phenylpropionic acid moiety . The second paper describes a high-yielding synthesis of a methanamine compound via polyphosphoric acid condensation . The third paper utilizes a [1,3]-dipolar cycloaddition reaction for the synthesis of a diamino scaffold . The fourth paper presents a four-component reaction for preparing methanamine derivatives without the need for a catalyst or activation . These methods could potentially be adapted or provide insights into the synthesis of "(3-Phenylcyclopentyl)methanamine;hydrochloride".

Molecular Structure Analysis

The molecular structures of the compounds in the papers are characterized by various techniques, including X-ray analysis, which reveals the rigid bent-rod conformation of the anti-ulcer agent . The methanamine compound in the second paper is characterized by spectroscopic techniques such as FT-IR, DSC, NMR, and mass spectrometry . The third paper's scaffold is designed to stabilize parallel turn conformations, which is significant for understanding the conformational preferences of similar compounds . These analyses provide a foundation for understanding the molecular structure of "(3-Phenylcyclopentyl)methanamine;hydrochloride".

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to the compound of interest. The anti-ulcer agent forms dimers through hydrogen bonding in the crystal . The synthesis of the oxadiazolyl methanamine involves a condensation reaction . The diamino scaffold's synthesis includes a cycloaddition reaction, with the distribution of diastereoisomers influenced by the choice of base . The preparation of methanamine derivatives in the fourth paper involves an isocyanide-based four-component reaction . These reactions provide insight into the chemical behavior that "(3-Phenylcyclopentyl)methanamine;hydrochloride" might exhibit.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are inferred from their molecular structures and synthesis methods. The anti-ulcer agent's crystal structure suggests solid-state properties such as dimerization and hydrogen bonding patterns . The oxadiazolyl methanamine's high yield and characterization imply stability and reactivity suitable for further chemical manipulation . The stability of the diamino scaffold's parallel turn conformations indicates potential for bioactive conformational states . The methanamine derivatives' synthesis at room temperature suggests moderate reactivity and stability . These properties can be used to hypothesize about the physical and chemical properties of "(3-Phenylcyclopentyl)methanamine;hydrochloride".

Scientific Research Applications

Neurochemistry and Neurotoxicity

Research on compounds like MDMA, which shares a phenethylamine backbone with potential structural analogs of "(3-Phenylcyclopentyl)methanamine;hydrochloride", has been extensive, focusing on their neurochemical effects and neurotoxicity. These studies explore the acute and long-term effects on serotonergic systems, providing a basis for understanding the neurochemical pathways affected by similar compounds (McKenna & Peroutka, 1990).

Environmental Impact and Biodegradability

The environmental fate and impact of chemicals, including their sorption in soils and effects on aquatic environments, have been a significant area of research. Studies on compounds like methoxychlor and veterinary pharmaceuticals provide insights into the environmental persistence, toxicity, and biodegradation processes, which are critical for assessing the ecological footprint of new chemical entities (Cummings, 1997); (Tolls, 2001).

Pharmacological Applications

The pharmacological applications of compounds with specific functional groups, including those related to "(3-Phenylcyclopentyl)methanamine;hydrochloride", span a wide range. Research on phosphonic acids, for example, demonstrates the diversity of applications ranging from drug development to surface functionalization, highlighting the broad potential utility of such compounds in medical and material sciences (Sevrain et al., 2017).

Toxicology and Safety Profiles

The toxicological profiles of novel psychoactive substances, including arylcyclohexylamine derivatives, are crucial for understanding their safety. Research in this area provides valuable information on the potential health risks, aiding in the development of safety guidelines for their use (Zawilska, 2014).

properties

IUPAC Name

(3-phenylcyclopentyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11;/h1-5,10,12H,6-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPKGYNMRDLKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenylcyclopentyl)methanamine;hydrochloride

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